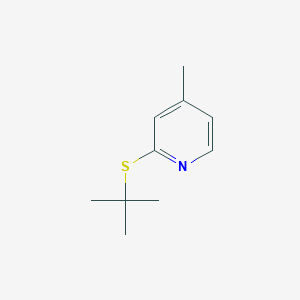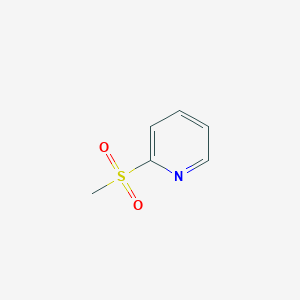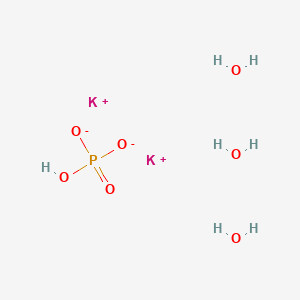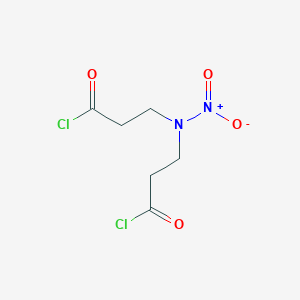
4-Picoline, 2-(tert-butylthio)-
Vue d'ensemble
Description
4-Picoline, 2-(tert-butylthio)- is a chemical compound that belongs to the family of pyridines. It is a colorless to yellow liquid with a strong odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.
Mécanisme D'action
The exact mechanism of action of 4-Picoline, 2-(tert-butylthio)- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and survival. It has also been shown to disrupt the cell membrane of insects, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Picoline, 2-(tert-butylthio)- can induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival. Furthermore, it has been shown to disrupt the cell membrane of insects, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Picoline, 2-(tert-butylthio)- is its high yield in the synthesis process. This makes it a cost-effective compound for use in lab experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several possible future directions for the study of 4-Picoline, 2-(tert-butylthio)-. One of the main areas of research is the development of new anti-cancer drugs based on this compound. Further studies are needed to understand its mechanism of action and optimize its use in cancer treatment. Another possible direction is the development of new insecticides based on this compound. Studies are needed to determine its efficacy and safety for use in agriculture.
Conclusion:
In conclusion, 4-Picoline, 2-(tert-butylthio)- is a promising compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and material sciences. Its high yield in the synthesis process makes it a cost-effective compound for use in lab experiments. Further studies are needed to optimize its use in various applications and develop new drugs and insecticides based on this compound.
Méthodes De Synthèse
The synthesis of 4-Picoline, 2-(tert-butylthio)- involves the reaction of 2-(tert-butylthio) pyridine with acetic anhydride in the presence of a catalyst. The yield of this reaction is typically high, and the product can be purified by distillation or recrystallization.
Applications De Recherche Scientifique
4-Picoline, 2-(tert-butylthio)- has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an anti-cancer agent. It has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
In addition to its anti-cancer properties, 4-Picoline, 2-(tert-butylthio)- has also been studied for its potential use as an agrochemical. It has been shown to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Propriétés
IUPAC Name |
2-tert-butylsulfanyl-4-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-11-9(7-8)12-10(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFTWNMVMWXPBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)SC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601256375 | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Picoline, 2-(tert-butylthio)- | |
CAS RN |
18794-36-0 | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(1,1-Dimethylethyl)thio]-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601256375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)



![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)



